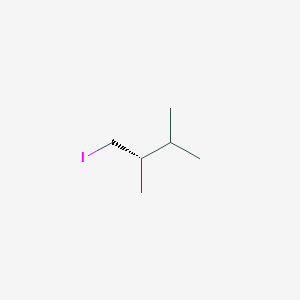
(2S)-1-Iodo-2,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Iodo-2,3-dimethylbutane is an organic compound with the molecular formula C6H13I. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where an iodine atom is bonded to a carbon atom in the butane chain. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Iodo-2,3-dimethylbutane typically involves the halogenation of a suitable precursor. One common method is the iodination of (2S)-2,3-dimethylbutane using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Iodo-2,3-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, sodium cyanide, and ammonia. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in non-polar solvents like hexane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2,3-dimethyl-1-butene.
Oxidation and Reduction: Products can vary widely, including alcohols, ketones, or alkanes, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Iodo-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving halogenated substrates.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, especially those requiring a chiral center.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (2S)-1-Iodo-2,3-dimethylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The iodine atom, being a good leaving group, facilitates the formation of this intermediate, which then reacts with nucleophiles or undergoes elimination to form the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-1-Iodo-2,3-dimethylbutane: The enantiomer of (2S)-1-Iodo-2,3-dimethylbutane, differing only in the spatial arrangement around the chiral center.
1-Bromo-2,3-dimethylbutane: Similar structure but with a bromine atom instead of iodine.
1-Chloro-2,3-dimethylbutane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes it a better leaving group in nucleophilic substitution reactions, often leading to higher reaction rates and different reaction pathways compared to its bromo and chloro analogs.
Eigenschaften
CAS-Nummer |
71486-02-7 |
|---|---|
Molekularformel |
C6H13I |
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
(2S)-1-iodo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13I/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
DLOFUBIPWFBYNG-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CI)C(C)C |
Kanonische SMILES |
CC(C)C(C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



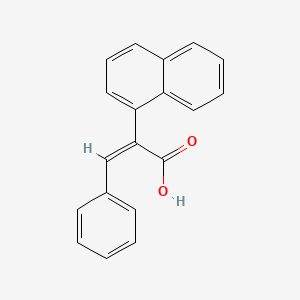
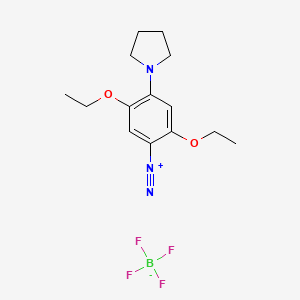
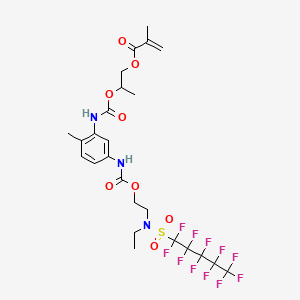
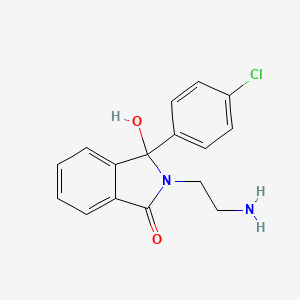
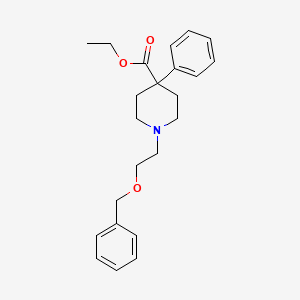
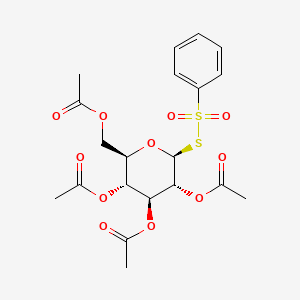
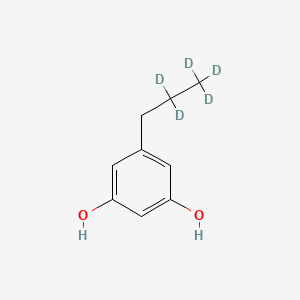
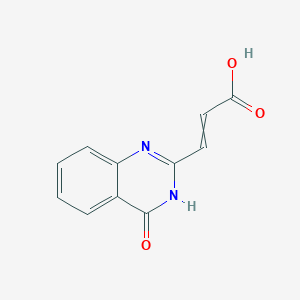
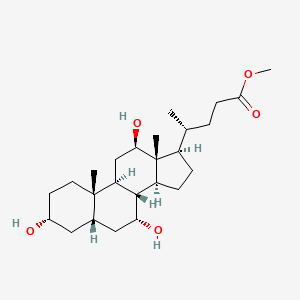

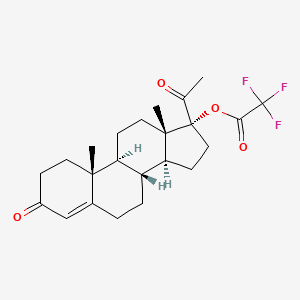
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
